molecular formula C18H12Cl2N2O2S B2548496 4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477568-76-6

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2548496
CAS RN: 477568-76-6
M. Wt: 391.27
InChI Key: VWRBUXSSYWBJMM-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Anticancer Activities

A significant area of research on thiazole benzamide derivatives involves their anticancer properties. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Many of these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activities

Thiazole benzamide derivatives have also been explored for their antimicrobial potential. For instance, the synthesis and evaluation of N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy activity revealed significant potency, with some analogs exhibiting more potent effects than disodium cromoglycate in rat models (Hargrave et al., 1983). Additionally, various thiazolidin-4-ones as anticonvulsants were synthesized, demonstrating the broad spectrum of biological activities these compounds can offer, including antimicrobial properties (Senthilraja & Alagarsamy, 2012).

Synthesis and Characterization for Potential Applications

Research efforts have not only focused on the biological activities of thiazole benzamide derivatives but also on their synthesis and structural characterization for further potential applications. The synthesis of new quinazolines as potential antimicrobial agents is one such example, highlighting the ongoing interest in developing novel compounds based on the thiazole benzamide scaffold for diverse therapeutic purposes (Desai et al., 2007).

Mechanism of Action

properties

IUPAC Name

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S/c1-10(23)11-2-4-12(5-3-11)17(24)22-18-21-16(9-25-18)14-7-6-13(19)8-15(14)20/h2-9H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRBUXSSYWBJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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